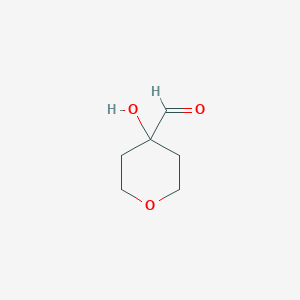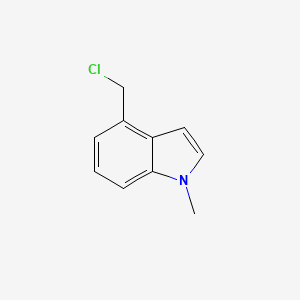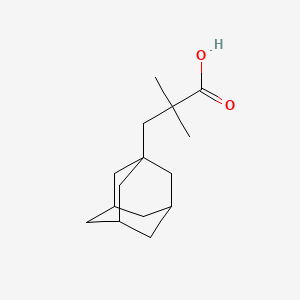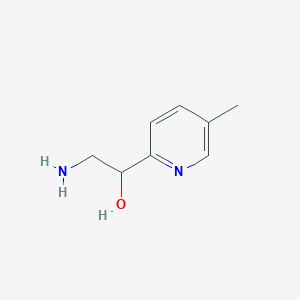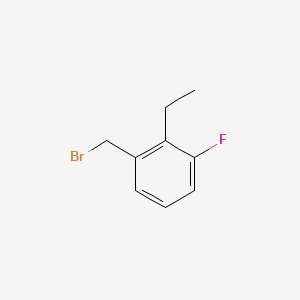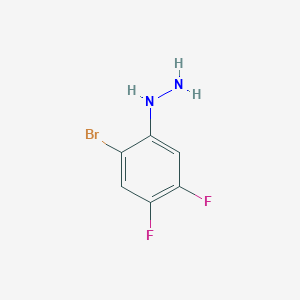
(2-Bromo-4,5-difluorophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-4,5-difluorophenyl)hydrazine is an organic compound characterized by the presence of bromine, fluorine, and hydrazine functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4,5-difluorophenyl)hydrazine typically involves the reaction of 2-bromo-4,5-difluoroaniline with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:
- Dissolving 2-bromo-4,5-difluoroaniline in a suitable solvent such as ethanol or methanol.
- Adding hydrazine hydrate to the solution.
- Heating the reaction mixture to a temperature range of 60-80°C for several hours.
- Cooling the mixture and isolating the product through filtration or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The product is typically purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-4,5-difluorophenyl)hydrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydrazine group can be oxidized to form azo compounds or nitrogen gas.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted phenylhydrazines.
Oxidation Reactions: Formation of azo compounds or nitrogen gas.
Reduction Reactions: Formation of corresponding amines.
Aplicaciones Científicas De Investigación
(2-Bromo-4,5-difluorophenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of (2-Bromo-4,5-difluorophenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or alteration of protein function. The bromine and fluorine atoms contribute to the compound’s reactivity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Bromo-4-fluorophenyl)hydrazine
- (2-Bromo-5-fluorophenyl)hydrazine
- (2-Chloro-4,5-difluorophenyl)hydrazine
Uniqueness
(2-Bromo-4,5-difluorophenyl)hydrazine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H5BrF2N2 |
|---|---|
Peso molecular |
223.02 g/mol |
Nombre IUPAC |
(2-bromo-4,5-difluorophenyl)hydrazine |
InChI |
InChI=1S/C6H5BrF2N2/c7-3-1-4(8)5(9)2-6(3)11-10/h1-2,11H,10H2 |
Clave InChI |
KLTYFJSQVYXJBX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)F)Br)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


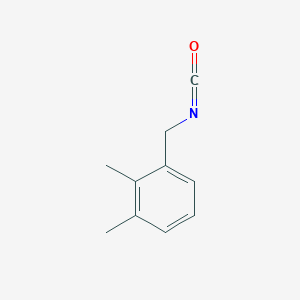
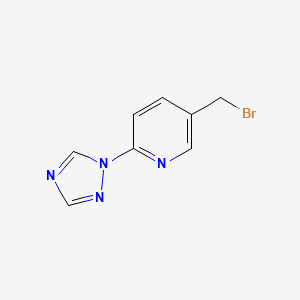

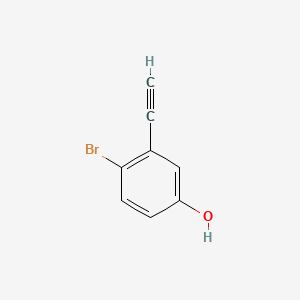
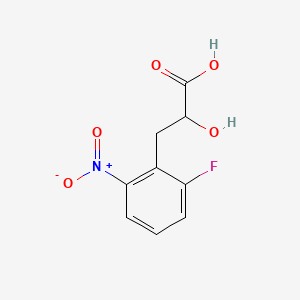
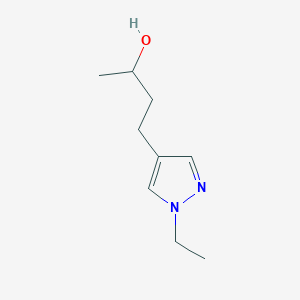
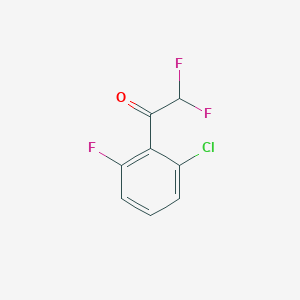
![{1-Ferra-1,1'-spirobi[pentacyclo[2.2.0.0^{1,3}.0^{1,5}.0^{2,6}]hexane]-2,2',4,4'-tetraen-6-yl}methanamine](/img/structure/B15321105.png)
